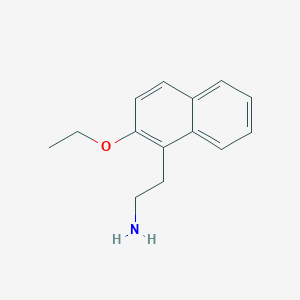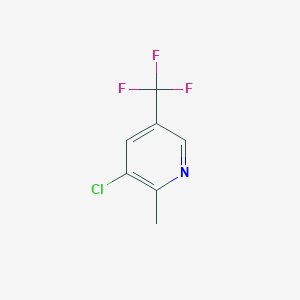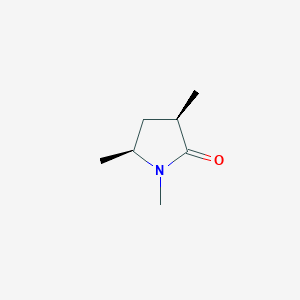
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one, also known as piracetam, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been extensively studied for its potential benefits in improving memory, learning, and other cognitive functions. Piracetam is a cyclic derivative of gamma-aminobutyric acid (GABA) and is classified as a racetam.
Wirkmechanismus
The exact mechanism of action of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is not fully understood. It is believed to enhance the function of neurotransmitters in the brain, including acetylcholine and glutamate. Piracetam may also increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of certain receptors in the brain, including the acetylcholine receptor. Piracetam may also increase the production of certain neurotransmitters, including dopamine and serotonin. Additionally, (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one may have antioxidant properties, which may help protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Piracetam has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. Piracetam has also been extensively studied, and its effects are well-documented. However, there are also some limitations to its use. Piracetam has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, the optimal dosage for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one may vary depending on the individual, which can make it difficult to standardize experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one. One area of interest is the potential use of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one in treating conditions such as Alzheimer's disease and dementia. Additionally, researchers may explore the use of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one in combination with other drugs or supplements to enhance its cognitive-enhancing effects. Finally, further research may be needed to better understand the mechanism of action of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one and how it affects neurotransmitter function in the brain.
Synthesemethoden
Piracetam can be synthesized through the reaction of gamma-butyrolactone with an amine, such as 2-aminoethanol, followed by cyclization. The synthesis of (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Piracetam has been extensively studied for its potential benefits in improving cognitive function. It has been shown to enhance memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in treating conditions such as Alzheimer's disease, dementia, and stroke.
Eigenschaften
CAS-Nummer |
189618-77-7 |
|---|---|
Produktname |
(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one |
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3R,5S)-1,3,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-6(2)8(3)7(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
ZBLCKMSVDNMPLC-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](N(C1=O)C)C |
SMILES |
CC1CC(N(C1=O)C)C |
Kanonische SMILES |
CC1CC(N(C1=O)C)C |
Synonyme |
2-Pyrrolidinone,1,3,5-trimethyl-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



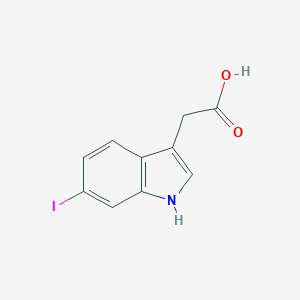
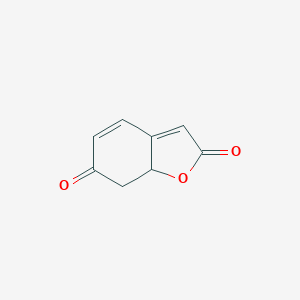
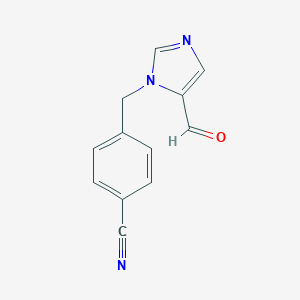
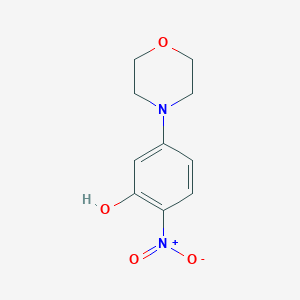
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)
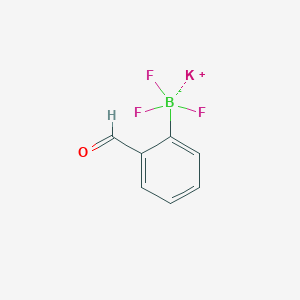


![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
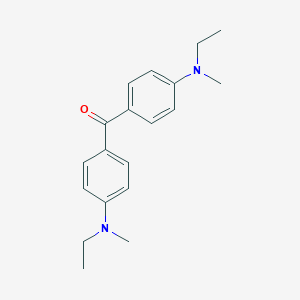
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
